molecular formula C14H11NO2 B3054638 N-Benzoylbenzamide CAS No. 614-28-8

N-Benzoylbenzamide

Cat. No.: B3054638
CAS No.: 614-28-8
M. Wt: 225.24 g/mol
InChI Key: ZHDORMMHAKXTPT-UHFFFAOYSA-N
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Description

N-Benzoylbenzamide is an organic compound with the molecular formula C14H11NO2. It is a derivative of benzamide, where the amide nitrogen is bonded to a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

Benzamide, N-benzoyl-, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and suspected of causing genetic defects . Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for the study of Benzamide, N-benzoyl-, could involve further exploration of its dynamic structure , as well as its potential applications in various fields . More research is needed to fully understand its properties and potential uses .

Biochemical Analysis

Biochemical Properties

N-Benzoylbenzamide interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin . The nature of this interaction is inhibitory, with this compound preventing the enzyme from catalyzing its usual reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its inhibitory action on tyrosinase. By inhibiting this enzyme, this compound can influence cell function, particularly in cells that produce melanin

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity This interaction can lead to changes in gene expression related to melanin production

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoylbenzamide can be synthesized through the direct condensation of benzoic acid and benzamide. This reaction typically requires a catalyst and specific conditions to proceed efficiently. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and a simple procedure.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of robust and reusable catalysts, such as IL/ZrCl4, is advantageous for industrial applications due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

N-Benzoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: This compound is similar in structure but has a benzyl group instead of a benzoyl group.

    Benzamide: The parent compound of N-Benzoylbenzamide, lacking the benzoyl group.

    Benzoic Acid: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its dual-target activity on sEH and PPAR pathways, making it a potential multitarget compound for the treatment of metabolic syndrome . Its ability to inhibit tyrosinase also distinguishes it from other benzamide derivatives .

Properties

IUPAC Name

N-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDORMMHAKXTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210319
Record name Benzamide, N-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-28-8
Record name Benzamide, N-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167204
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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